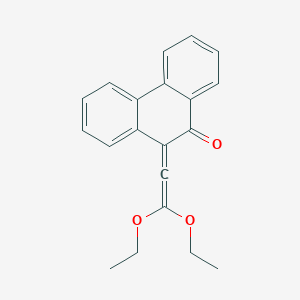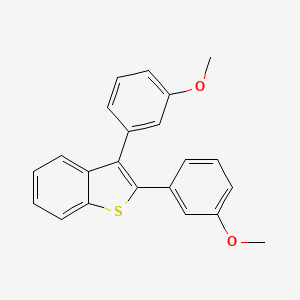
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and properties It is a chlorinated derivative of cyclohexadienone, characterized by the presence of three chlorine atoms and an ethyl group attached to the cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one typically involves the chlorination of 4-ethylphenol followed by cyclization. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives or the removal of the ethyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of functionalized cyclohexadienone derivatives.
Applications De Recherche Scientifique
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: Similar in structure but lacks the ethyl group and the cyclohexadienone ring.
2,4,6-Trichloroanisole: Contains a methoxy group instead of an ethyl group.
2,4,6-Trichlorobenzaldehyde: Features an aldehyde group instead of the cyclohexadienone ring.
Uniqueness
2,4,6-Trichloro-4-ethylcyclohexa-2,5-dien-1-one is unique due to the presence of both the ethyl group and the cyclohexadienone ring, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications and industrial processes.
Propriétés
Numéro CAS |
61305-71-3 |
|---|---|
Formule moléculaire |
C8H7Cl3O |
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
2,4,6-trichloro-4-ethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H7Cl3O/c1-2-8(11)3-5(9)7(12)6(10)4-8/h3-4H,2H2,1H3 |
Clé InChI |
QPFRULBIAKMYMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


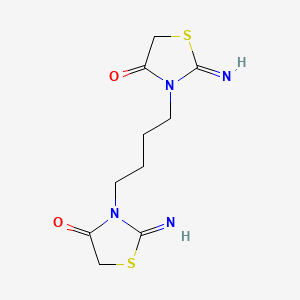

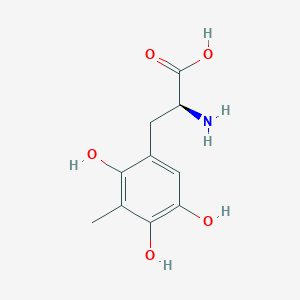
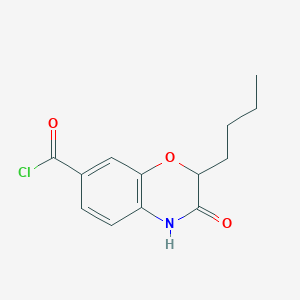
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)
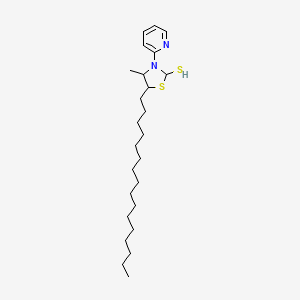
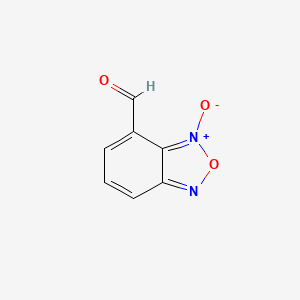
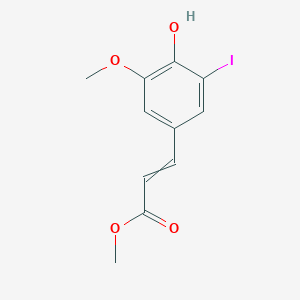
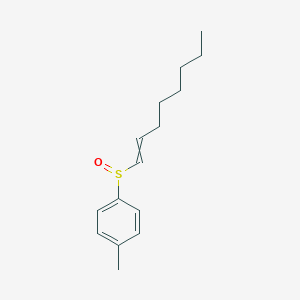
![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
